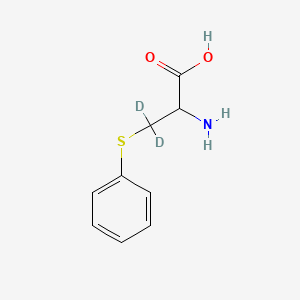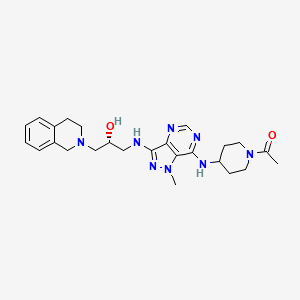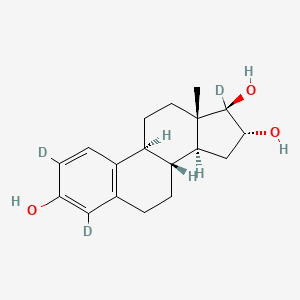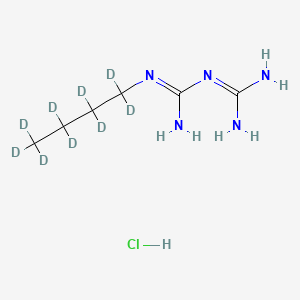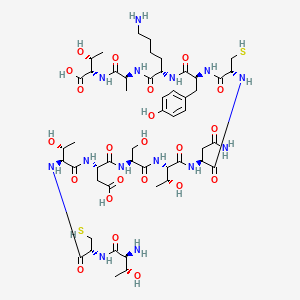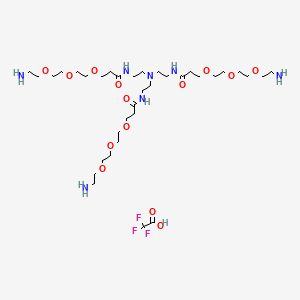
Tri(Amino-PEG3-amide)-amine (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(Amino-PEG3-amide)-amine (TFA) is a compound that features a polyethylene glycol (PEG) backbone with three amino groups and an amide linkage. This compound is often used in bioconjugation and drug delivery systems due to its hydrophilic nature and ability to form stable conjugates with various biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(Amino-PEG3-amide)-amine typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.
Amidation: The activated PEG-NHS is then reacted with a triamine compound under mild conditions to form the Tri(Amino-PEG3-amide)-amine. The reaction is usually carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as dialysis, ultrafiltration, or chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of Tri(Amino-PEG3-amide)-amine follows similar steps but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are activated using NHS or other suitable reagents.
Continuous Amidation: The activated PEG is continuously reacted with triamine in a flow reactor to ensure consistent product quality.
Automated Purification: High-throughput purification methods such as continuous chromatography or large-scale ultrafiltration are employed to obtain the final product.
化学反应分析
Types of Reactions
Tri(Amino-PEG3-amide)-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Condensation Reactions: The amide linkage can be formed or broken through condensation or hydrolysis reactions.
Oxidation and Reduction: The amino groups can be oxidized to form nitroso or nitro derivatives, while reduction can convert them back to amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and isocyanates are commonly used. Reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide at room temperature.
Condensation Reactions: Reagents such as carbodiimides (e.g., EDC) and coupling agents (e.g., HATU) are used. Reactions are performed in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or nitric acid and reducing agents like sodium borohydride or lithium aluminum hydride are employed. Reactions are conducted in appropriate solvents at controlled temperatures.
Major Products Formed
Substitution Reactions: The major products are substituted amines or amides, depending on the electrophile used.
Condensation Reactions: The major products are amides or esters, depending on the reactants.
Oxidation and Reduction: The major products are nitroso, nitro, or reduced amine derivatives.
科学研究应用
Tri(Amino-PEG3-amide)-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules such as proteins, peptides, and nucleic acids for various assays and studies.
Medicine: Utilized in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents.
Industry: Applied in the production of functionalized materials, coatings, and adhesives.
作用机制
The mechanism of action of Tri(Amino-PEG3-amide)-amine involves its ability to form stable conjugates with various biomolecules through its amino groups. The molecular targets and pathways include:
Bioconjugation: The amino groups react with carboxyl, aldehyde, or other reactive groups on biomolecules to form stable amide or imine linkages.
Drug Delivery: The PEG backbone enhances the solubility and stability of drugs, allowing for improved delivery and bioavailability.
相似化合物的比较
Similar Compounds
Mono(Amino-PEG)-amine: Contains a single amino group and PEG backbone.
Di(Amino-PEG)-amine: Contains two amino groups and PEG backbone.
Tri(Amino-PEG)-amine: Similar to Tri(Amino-PEG3-amide)-amine but without the amide linkage.
Uniqueness
Tri(Amino-PEG3-amide)-amine is unique due to its three amino groups and amide linkage, which provide multiple sites for conjugation and enhanced stability. This makes it particularly useful in applications requiring stable and multifunctional linkers or spacers.
属性
分子式 |
C35H70F3N7O14 |
|---|---|
分子量 |
870.0 g/mol |
IUPAC 名称 |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H69N7O12.C2HF3O2/c34-4-16-47-22-28-50-25-19-44-13-1-31(41)37-7-10-40(11-8-38-32(42)2-14-45-20-26-51-29-23-48-17-5-35)12-9-39-33(43)3-15-46-21-27-52-30-24-49-18-6-36;3-2(4,5)1(6)7/h1-30,34-36H2,(H,37,41)(H,38,42)(H,39,43);(H,6,7) |
InChI 键 |
DHDRUFCNBGPAEQ-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


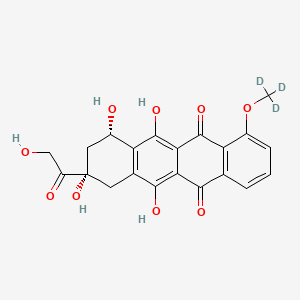
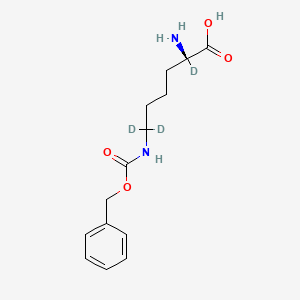




![[Glu4]-Oxytocin](/img/structure/B12413330.png)
